ICI 192605

概要

説明

準備方法

ICI 192605の合成にはいくつかの段階が含まれます反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います . This compoundの工業生産方法は広く文書化されていませんが、大規模生産のための最適化を施した類似の合成経路に従う可能性が高いです。

化学反応の分析

ICI 192605は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、this compoundに存在する官能基を変えることができます。

置換: この化合物は、特にクロロフェニル基を含む置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための求核剤が含まれます. 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundは、広範囲にわたる科学研究の用途を持っています。

化学: トロンボキサンA2受容体拮抗作用のメカニズムと血小板凝集への影響を研究するために使用されます。

生物学: この化合物は、さまざまな生理学的プロセスにおけるトロンボキサンA2の役割を理解するために、生物学的調査で使用されます。

医学: this compoundは、過度の血小板凝集と血管収縮を伴う状態における潜在的な治療的用途について調査されています。

科学的研究の応用

Thromboxane A2 Receptor Blockade

ICI 192605 serves as a potent thromboxane A2 receptor antagonist, which plays a significant role in platelet aggregation and vasoconstriction. Research has shown that it effectively reduces thromboxane A2-mediated responses in human tissues, indicating its potential utility in managing conditions characterized by excessive platelet activation and vasoconstriction .

Case Study: Platelet Aggregation

In a study involving patients with secondary Raynaud's syndrome, the effects of this compound on platelet aggregation were evaluated. The administration of this compound resulted in a significant decrease in platelet aggregation induced by U46619 (a thromboxane A2 analog), demonstrating its efficacy in modulating platelet function and improving blood flow in peripheral vascular conditions .

Asthma Management

This compound has been explored for its potential role in asthma treatment due to its ability to inhibit thromboxane A2, which is known to contribute to bronchoconstriction. In clinical trials, the compound was tested for its effects on airway responsiveness and inflammation in asthmatic patients. Although results showed promise, further studies are required to establish definitive therapeutic benefits .

Myocardial Ischemia and Arrhythmias

The compound has also been investigated for its effects on myocardial ischemia and arrhythmias. Initial studies indicated that this compound could improve outcomes in these conditions by reducing thromboxane A2-mediated vasoconstriction and enhancing myocardial perfusion .

Table: Summary of Applications of this compound

作用機序

ICI 192605は、トロンボキサンA2受容体を拮抗することによって効果を発揮します。この受容体は、血小板凝集と血管収縮に関与しています。 この受容体をブロックすることにより、this compoundは血小板凝集を阻害し、トロンボキサンA2とプロスタグランジンD2によって誘導される血管収縮を逆転させます . 分子標的は、トロンボキサンA2受容体と関連するシグナル伝達経路が含まれます。

類似の化合物との比較

This compoundは、トロンボキサンA2受容体に対する強力な拮抗作用のためにユニークです。類似の化合物には次のようなものがあります。

リドグレル: 類似の用途を持つ別のトロンボキサンA2受容体拮抗薬。

IC 261: 類似の受容体拮抗作用を持つ化合物。

IC 87201: 類似の研究用途で使用される別のトロンボキサンA2受容体拮抗薬.

これらの化合物は、類似の作用機序を共有していますが、効力、特異性、薬物動態特性が異なる場合があります。

類似化合物との比較

ICI 192605 is unique due to its potent antagonistic effects on the thromboxane A2 receptor. Similar compounds include:

Ridogrel: Another thromboxane A2 receptor antagonist with similar applications.

IC 261: A compound with similar receptor antagonistic properties.

IC 87201: Another thromboxane A2 receptor antagonist used in similar research applications.

These compounds share similar mechanisms of action but may differ in their potency, specificity, and pharmacokinetic properties.

生物活性

ICI 192605 is a potent thromboxane receptor antagonist that has garnered attention in pharmacological research due to its significant biological activity. This article delves into the compound's pharmacodynamics, its effects on various biological systems, and relevant case studies that illustrate its applications in research.

Overview of this compound

This compound is primarily known for its role as a selective antagonist of the thromboxane A2 (TXA2) receptor, which is involved in various physiological processes, including vasoconstriction and platelet aggregation. The compound's ability to inhibit these actions makes it a valuable tool in studying cardiovascular functions and related disorders.

The primary mechanism of action of this compound involves the blockade of thromboxane receptors, which leads to the inhibition of TXA2-mediated vasoconstriction and platelet aggregation. This antagonistic effect is crucial in understanding the role of thromboxanes in pathophysiological conditions such as hypertension and thrombosis.

Organ Bath Studies

In organ bath experiments, this compound demonstrated significant effects on smooth muscle contractions induced by isoprostanes. For instance, at a concentration of , this compound markedly suppressed contractions evoked by 8-iso PGE2, shifting the dose-response curve significantly, indicating its potency as a TXA2 receptor antagonist .

Table 1: Effects of this compound on Isoprostanes

| Concentration (M) | Effect on Contraction (8-iso PGE2) | Observations |

|---|---|---|

| Significant suppression | Displacement of dose-response | |

| Near abolition | Potency too high for KB value |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different experimental setups:

- Vasodilatory Effects : Research indicated that this compound enhanced the dilatory responses to 8-iso PGF2 alpha in rat models, suggesting a complex interaction between vasoconstrictor and vasodilator pathways .

- Inhibition Studies : In studies involving human umbilical vein tissues, this compound was shown to effectively block contractions induced by various prostanoids, demonstrating its potential utility in managing conditions characterized by excessive vasoconstriction .

- Thromboxane Receptor Blockade : A notable investigation revealed that this compound effectively mitigated edema caused by TCDD plus oxidative stress in animal models, showcasing its protective role against inflammatory responses .

特性

IUPAC Name |

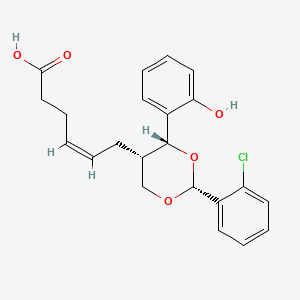

(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUIENZXNGAHQI-YGPRPMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026087 | |

| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117621-64-4 | |

| Record name | rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117621-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICI 192605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117621-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICI-192605 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ICI 192605 interact with its target, the thromboxane A2 receptor?

A1: this compound acts as a competitive antagonist at the thromboxane prostanoid (TP) receptor, specifically targeting the TP receptor subtype. [, , , , , , , , , , , , ] It binds to the receptor, preventing the binding of thromboxane A2 (TxA2), a potent vasoconstrictor and platelet aggregator. [, , , , , , , , , , , , ] This competitive inhibition effectively blocks the downstream effects of TxA2, including vasoconstriction, platelet aggregation, and airway hyperreactivity. [, , , , , , , , , , , , ]

Q2: What are the downstream effects of this compound in different biological systems?

A2: By antagonizing TP receptors, this compound demonstrates various effects:

- Vascular Smooth Muscle: Inhibition of TxA2-mediated vasoconstriction, leading to vasodilation and potentially improved blood flow in specific vascular beds. [, , , , , , , , , , , , ]

- Platelets: Reduction of TxA2-induced platelet aggregation, potentially contributing to antithrombotic effects. [, , , , , , , , , , , , ]

- Airways: Attenuation of TxA2-mediated bronchoconstriction and potentially reduced airway hyperresponsiveness. [, , , , , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H23ClO4, and its molecular weight is 386.86 g/mol. [, ]

Q4: Is there any available spectroscopic data on this compound?

A4: While specific spectroscopic data was not detailed within the provided research articles, standard characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would have been employed to confirm the structure and purity of this compound during its synthesis and characterization.

Q5: What is known about the material compatibility and stability of this compound?

A5: The provided research focuses primarily on the pharmacological effects of this compound. While information regarding material compatibility and stability under various conditions is limited within these studies, researchers likely considered these factors during experimental design and drug formulation for in vivo studies.

Q6: How does modifying the structure of this compound influence its activity?

A6: Research on structural analogs of this compound reveals key structural features essential for its activity:

- 1,3-Dioxane ring: This moiety appears crucial for binding to the TP receptor, as evidenced by the activity of similar compounds containing this structure. [, ]

- Side Chain Length: Modifications to the length of the side chain attached to the dioxane ring can affect potency. For example, shortening the chain from a heptenoic acid to a hexenoic acid did not significantly alter TP receptor antagonist potency. []

- Substituents: The presence and position of substituents on the aromatic rings can influence interactions with the TP receptor and, consequently, the compound's potency and selectivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。